(3-Ethoxy-phenoxy)-acetic acid
Overview
Description
(3-Ethoxy-phenoxy)-acetic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with an ethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Ethoxy-phenoxy)-acetic acid can be synthesized through the reaction of ethyl 2-(3-ethoxyphenoxy)acetate with potassium hydroxide in ethanol. The reaction involves the hydrolysis of the ester to form the corresponding acid . The reaction conditions typically involve stirring the mixture at room temperature for about 45 minutes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-phenoxy)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
(3-Ethoxy-phenoxy)-acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to plant growth regulation and herbicide development.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Ethoxy-phenoxy)-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act on enzymes or receptors involved in metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenoxyacetic acid
- 4-Methoxyphenoxyacetic acid
- 2-Methoxyphenoxyacetic acid
Uniqueness
(3-Ethoxy-phenoxy)-acetic acid is unique due to the presence of the ethoxy group at the third position on the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
2-(3-ethoxyphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-13-8-4-3-5-9(6-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRYXSIGNDFPSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284662 | |
Record name | 3-ethoxyphenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6459-12-7 | |
Record name | NSC38180 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-ethoxyphenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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